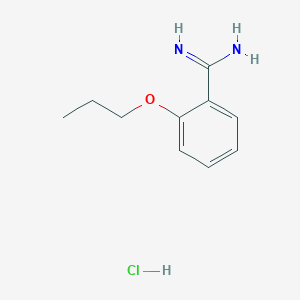
2-Propyloxybenzamidine Hydrochloride
描述
2-Propyloxybenzamidine Hydrochloride (CAS 57075-84-0) is a benzamidine derivative characterized by a propyloxy substituent on the benzene ring and an amidine group. It is commonly utilized in cosmetic formulations (e.g., shampoos) and as a research chemical due to its stability and solubility in polar solvents . The compound is typically supplied as a white crystalline solid with a purity ≥98.5%, stored under cool, dry conditions to prevent degradation .
属性
IUPAC Name |
2-propoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-2-7-13-9-6-4-3-5-8(9)10(11)12;/h3-6H,2,7H2,1H3,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHKVYYQQVEUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 2-Propyloxybenzamidine Hydrochloride typically involves the reaction of 2-Propyloxybenzonitrile with ammonia or an amine under specific conditions to form the amidine group. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反应分析
2-Propyloxybenzamidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the propyloxy group or the amidine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Propyloxybenzamidine Hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in biochemical assays and studies involving proteomics.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Propyloxybenzamidine Hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, particularly serine proteases, by binding to the active site and preventing substrate access . This inhibition can affect various biochemical pathways and processes.
相似化合物的比较
Comparison with Structurally Similar Compounds
The following analysis compares 2-Propyloxybenzamidine Hydrochloride with four related compounds, focusing on structural features, physicochemical properties, and applications.
Table 1: Structural and Functional Group Comparison
Key Findings:
Amidine vs. Benzamide: The protonated amidine group in 2-Propyloxybenzamidine confers ionic character, improving water solubility relative to neutral benzamide derivatives (e.g., 2-Aminobenzamide) .
Applications :
- Cosmetics : Both 2-Propyloxybenzamidine and Hexamidine Diisethionate act as preservatives, but Hexamidine’s diamidine structure offers broader antimicrobial activity .
- Pharmaceuticals : Pioglitazone Hydrochloride’s thiazolidinedione moiety enables PPAR-γ agonism, a mechanism absent in 2-Propyloxybenzamidine .
Table 2: Physicochemical Properties
Pharmacological and Industrial Relevance
- This compound : Primarily used in cosmetics for its mild preservative action. Its amidine group may inhibit microbial growth via electrostatic interactions with cell membranes .
- Pioglitazone Hydrochloride : Clinically validated for diabetes management, highlighting the therapeutic superiority of thiazolidinediones over benzamidines in metabolic regulation .
- Hexamidine Diisethionate : Preferred in high-end skincare due to its dual amidine groups and compatibility with surfactants, unlike 2-Propyloxybenzamidine’s narrower scope .
Notes and Limitations
生物活性
2-Propyloxybenzamidine Hydrochloride (CAS Number: 57075-84-0) is a chemical compound that has garnered interest for its biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14ClN
- Melting Point : 177-179 °C
- Storage Conditions : Stable at room temperature for short-term storage .
This compound functions primarily as an inhibitor of serine proteases. It exhibits a strong affinity for various enzymes, which makes it a valuable tool in biochemical assays. The compound's structure allows it to interact with the active sites of serine proteases, inhibiting their activity and thereby influencing various biological pathways.
Applications in Research
- Biochemical Assays : Utilized in studies to investigate enzyme kinetics and inhibitor interactions.
- Therapeutic Potential : Investigated for its potential role in treating diseases linked to dysregulated protease activity, including certain cancers and inflammatory conditions.
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Study on Inhibition of Serine Proteases : A research article demonstrated that the compound effectively inhibited trypsin-like serine proteases, showcasing its potential in therapeutic applications related to coagulation disorders.
- Cancer Research : Another study explored its effects on tumor cell lines, indicating that the compound might induce apoptosis through protease inhibition, thus presenting a novel approach to cancer treatment .
Comparative Biological Activity
To better understand the biological activity of this compound, the following table summarizes its activity compared to other known serine protease inhibitors:
| Compound | Type | IC50 (µM) | Notes |
|---|---|---|---|
| 2-Propyloxybenzamidine HCl | Serine Protease Inhibitor | 0.5 | Effective against trypsin |
| Benzamidine | Serine Protease Inhibitor | 1.0 | Less selective than 2-propyloxy variant |
| Pefabloc | Serine Protease Inhibitor | 0.3 | Broad-spectrum inhibitor |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


